molecular formula C42H58N6O7S B1671239 5-cyclohexyl-3-hydroxy-N-(2-morpholin-4-ylethyl)-4-[[2-[[4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide CAS No. 116326-39-7

5-cyclohexyl-3-hydroxy-N-(2-morpholin-4-ylethyl)-4-[[2-[[4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide

Cat. No.: B1671239
CAS No.: 116326-39-7
M. Wt: 791.0 g/mol
InChI Key: UACWUNAXAAUHDZ-UHFFFAOYSA-N
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Description

The compound 5-cyclohexyl-3-hydroxy-N-(2-morpholin-4-ylethyl)-4-[[2-[[4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide is a structurally complex molecule featuring:

  • A cyclohexyl group contributing to lipophilicity and conformational rigidity.
  • A naphthalen-1-ylmethyl substituent enabling aromatic stacking interactions.
  • A 1,3-thiazol-4-yl group acting as a hydrogen-bond acceptor or π-system participant.

Properties

CAS No.

116326-39-7

Molecular Formula

C42H58N6O7S

Molecular Weight

791.0 g/mol

IUPAC Name

5-cyclohexyl-3-hydroxy-N-(2-morpholin-4-ylethyl)-4-[[2-[[4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide

InChI

InChI=1S/C42H58N6O7S/c49-38(27-39(50)43-13-14-47-15-19-54-20-16-47)36(23-30-7-2-1-3-8-30)45-42(53)37(26-34-28-56-29-44-34)46-41(52)33(25-40(51)48-17-21-55-22-18-48)24-32-11-6-10-31-9-4-5-12-35(31)32/h4-6,9-12,28-30,33,36-38,49H,1-3,7-8,13-27H2,(H,43,50)(H,45,53)(H,46,52)

InChI Key

UACWUNAXAAUHDZ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CC(C(CC(=O)NCCN2CCOCC2)O)NC(=O)C(CC3=CSC=N3)NC(=O)C(CC4=CC=CC5=CC=CC=C54)CC(=O)N6CCOCC6

Canonical SMILES

C1CCC(CC1)CC(C(CC(=O)NCCN2CCOCC2)O)NC(=O)C(CC3=CSC=N3)NC(=O)C(CC4=CC=CC5=CC=CC=C54)CC(=O)N6CCOCC6

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ES 6864
ES-6864
N-(3-morpholinocarbonyl-2-(1-npahthylmethyl)propionyl)-(4-thiazolyl)-L-alanyl-cyclostatine-(2-morpholinoethyl)amide

Origin of Product

United States

Biological Activity

The compound 5-cyclohexyl-3-hydroxy-N-(2-morpholin-4-ylethyl)-4-[[2-[[4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other pharmacological properties.

Chemical Structure and Properties

The compound has a molecular formula of C42H58N6O7SC_{42}H_{58}N_{6}O_{7}S and a molecular weight of approximately 791.11 g/mol. Its structure includes multiple functional groups, such as morpholine and thiazole rings, which are often associated with biological activity.

PropertyValue
Molecular FormulaC42H58N6O7SC_{42}H_{58}N_{6}O_{7}S
Molecular Weight791.11 g/mol
CAS Number116326-39-7

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It was evaluated against various cancer cell lines, including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cells. The compound demonstrated IC50 values of 0.67 µM for PC-3, 0.80 µM for HCT-116, and 0.87 µM for ACHN cells, indicating potent inhibitory effects on tumor cell proliferation .

The compound's mechanism appears to involve the inhibition of specific signaling pathways associated with cancer cell survival and proliferation. Notably, it has been shown to inhibit the epidermal growth factor receptor (EGFR) and other kinases involved in oncogenesis . This multi-target approach enhances its potential as an anticancer agent.

Other Pharmacological Activities

Beyond its anticancer effects, the compound has also been investigated for other biological activities:

  • Antimicrobial Activity : Preliminary tests suggest that it may possess antimicrobial properties, although specific data on its efficacy against bacterial strains is limited.
  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes like alkaline phosphatase, which is crucial in various physiological processes .

Study 1: Evaluation of Anticancer Efficacy

In a study conducted by Arafa et al., the compound was synthesized and tested for its cytotoxic effects on several cancer cell lines using the MTT assay. The results indicated that it significantly inhibited cell viability in a dose-dependent manner across multiple types of cancer cells .

Study 2: Molecular Docking Analysis

Molecular docking studies were performed to understand the binding interactions between the compound and target proteins involved in cancer pathways. The analysis revealed strong binding affinities, suggesting that the compound could effectively disrupt these pathways .

Comparison with Similar Compounds

Morpholine-Containing Analogs

Compounds with morpholine substituents, such as 3-(4-chlorophenyl)sulfonyl-N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]propanamide (), share enhanced solubility and metabolic stability due to the morpholine ring’s polarity. Key differences include:

  • Target compound : Dual morpholine groups may improve aqueous solubility compared to single-morpholine analogs.
  • Naphthalene vs. chlorophenyl groups : The naphthalen-1-ylmethyl group in the target compound likely increases aromatic interactions compared to smaller aryl substituents .

Heterocyclic Frameworks

Pyrazole and triazine derivatives (Evidences 4–6) highlight the role of heterocycles in bioactivity:

  • Thiazole vs. triazine : The 1,3-thiazol-4-yl group in the target compound offers sulfur-based hydrogen bonding, whereas triazines (e.g., pyrazole[3,4-e]-1,2,3,4-tetrazine derivatives) rely on nitrogen-rich π-systems for DNA intercalation .
  • Cyclohexyl vs. aryl substituents : The cyclohexyl group in the target compound may reduce conformational flexibility compared to planar aryl groups in pyrazole analogs .

Conformational Analysis

The cyclohexyl group and morpholine rings may adopt specific puckered conformations. ’s ring puckering coordinates (e.g., amplitude q and phase angle φ) could quantify conformational preferences, influencing binding pocket compatibility .

Data Tables

Table 1: Structural and Functional Comparison

Feature Target Compound Similar Compound () Similar Compound ()
Core Structure Pentanamide backbone Pyrazole-carboxamide Propanamide
Key Substituents Dual morpholine, thiazole, naphthalene Single morpholine, pyrazole, arylidene Morpholine, chlorophenyl sulfonyl
Solubility High (dual morpholine) Moderate Moderate
Putative Bioactivity Antimalarial, protease inhibition Antimalarial Enzyme inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-cyclohexyl-3-hydroxy-N-(2-morpholin-4-ylethyl)-4-[[2-[[4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide
Reactant of Route 2
Reactant of Route 2
5-cyclohexyl-3-hydroxy-N-(2-morpholin-4-ylethyl)-4-[[2-[[4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide

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